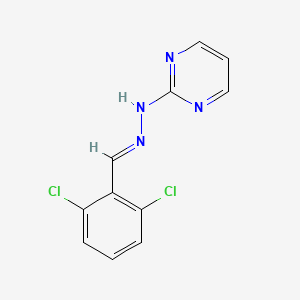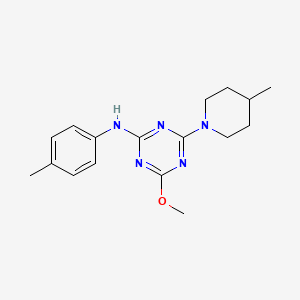![molecular formula C15H13N3O2S B5732319 N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide CAS No. 5482-77-9](/img/structure/B5732319.png)
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiadiazole derivatives, including those with furamide moieties, are of significant interest due to their diverse biological activities and applications in material science. The synthesis and characterization of such compounds involve complex chemical reactions, aiming at understanding their structural and functional properties.
Synthesis Analysis
Synthesis of thiadiazole derivatives often involves cyclization reactions of thiosemicarbazides or thiocarbohydrazides with various electrophiles. A common method includes the reaction of amino groups with carbonyl compounds under specific conditions to form thiadiazole rings. Microwave-assisted synthesis has been reported for efficient and rapid synthesis of thiadiazole derivatives, providing compounds with potential anticancer activities (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be extensively analyzed using spectroscopic methods like NMR, IR, and mass spectrometry, alongside X-ray crystallography. These techniques allow for the detailed characterization of the compound's framework and the confirmation of the synthesized structures.
Chemical Reactions and Properties
Thiadiazole derivatives exhibit a range of chemical reactivities due to their heterocyclic structure, including interactions with adenosine receptors, as shown in studies of benzamide and furamide analogues (Inamdar et al., 2013). They can undergo various chemical transformations, leading to new compounds with diverse biological activities.
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, can significantly influence their application potential. These properties are often determined using standard laboratory techniques and contribute to the compound's characterization.
Chemical Properties Analysis
The chemical properties, including stability, reactivity towards different reagents, and photophysical properties, are crucial for understanding the functional applications of thiadiazole derivatives. For instance, the study of N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles has highlighted their excellent photophysical properties, including solid-state fluorescence (Zhang et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(12-7-4-10-20-12)16-15-18-17-13(21-15)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOWSASWQGANHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970165 |
Source


|
| Record name | N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5482-77-9 |
Source


|
| Record name | N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5732243.png)



![N-({2-methyl-1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5732262.png)

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5732274.png)


![6-ethyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5732284.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5732293.png)
![5-ethyl-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5732300.png)
![1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)
